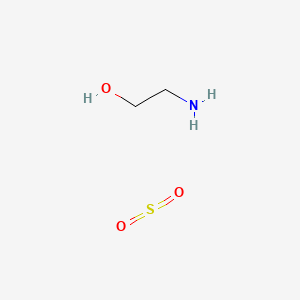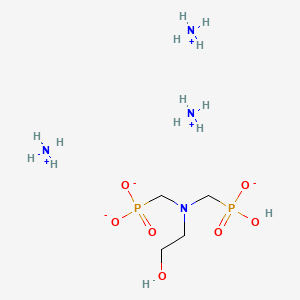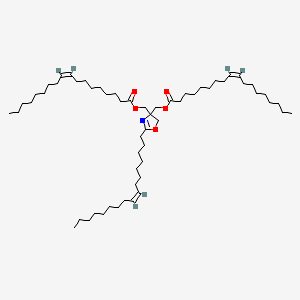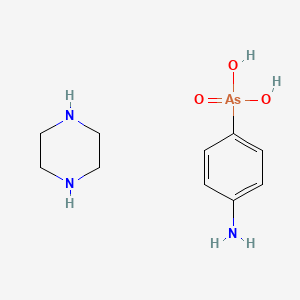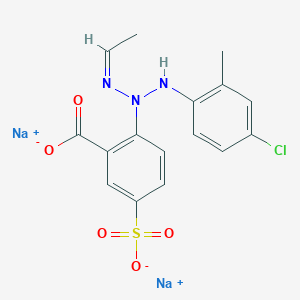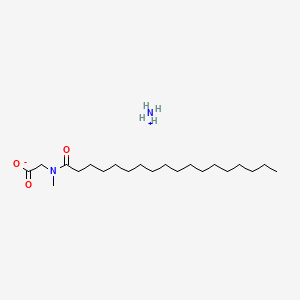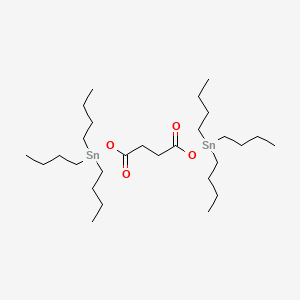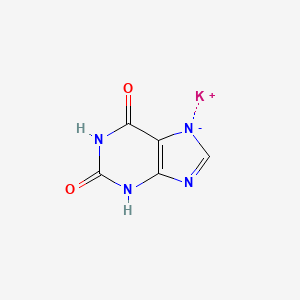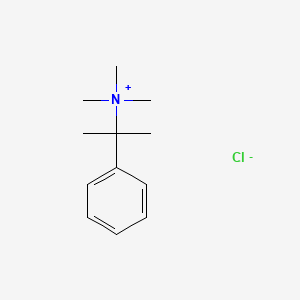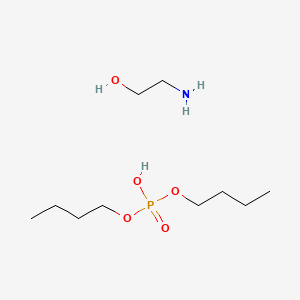
Einecs 237-545-0
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 237-545-0, also known as 3-(trimethoxysilyl)propylamine, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
3-(trimethoxysilyl)propylamine is typically synthesized through the reaction of 3-chloropropyltrimethoxysilane with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 3-(trimethoxysilyl)propylamine involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through distillation or other separation techniques to remove any impurities.
化学反应分析
Types of Reactions
3-(trimethoxysilyl)propylamine undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols.
Condensation: The silanols can further condense to form siloxane bonds.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases.
Substitution: Nucleophiles like amines or alcohols.
Major Products
Hydrolysis: Silanols.
Condensation: Siloxanes.
Substitution: Various substituted silanes.
科学研究应用
3-(trimethoxysilyl)propylamine is used in a wide range of scientific research applications:
Chemistry: As a coupling agent in the synthesis of hybrid materials.
Biology: For surface modification of biomolecules and nanoparticles.
Medicine: In drug delivery systems and as a component in medical adhesives.
Industry: Used in coatings, adhesives, and sealants to enhance adhesion and durability.
作用机制
The primary mechanism of action of 3-(trimethoxysilyl)propylamine involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group hydrolyzes to form silanols, which can then condense with other silanols or react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property makes it an effective coupling agent and surface modifier.
相似化合物的比较
Similar Compounds
3-(triethoxysilyl)propylamine: Similar structure but with ethoxy groups instead of methoxy groups.
3-(trimethoxysilyl)propyl chloride: Similar structure but with a chloride group instead of an amine group.
Uniqueness
3-(trimethoxysilyl)propylamine is unique due to its combination of a reactive amine group and a hydrolyzable trimethoxysilyl group. This dual functionality allows it to act as both a coupling agent and a surface modifier, making it highly versatile in various applications.
属性
CAS 编号 |
13833-40-4 |
|---|---|
分子式 |
C10H26NO5P |
分子量 |
271.29 g/mol |
IUPAC 名称 |
2-aminoethanol;dibutyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.C2H7NO/c1-3-5-7-11-13(9,10)12-8-6-4-2;3-1-2-4/h3-8H2,1-2H3,(H,9,10);4H,1-3H2 |
InChI 键 |
HFBOEMKKBPSPBJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCOP(=O)(O)OCCCC.C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




